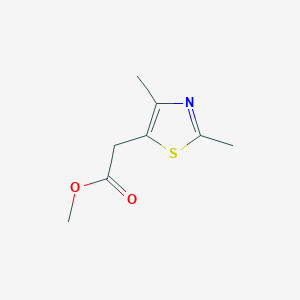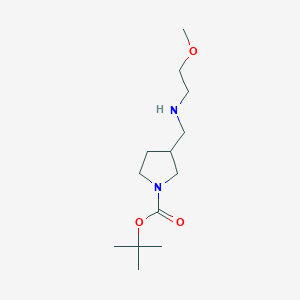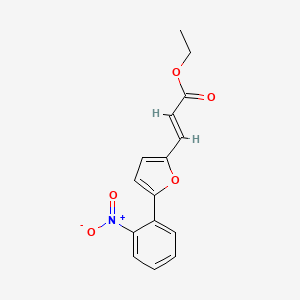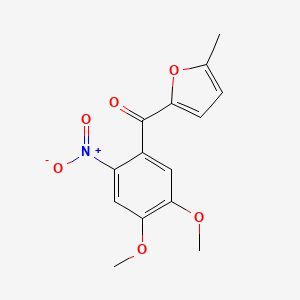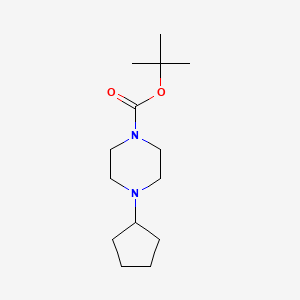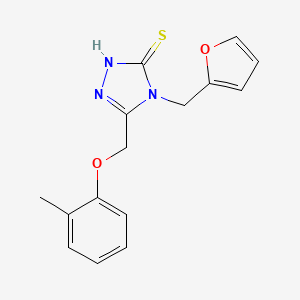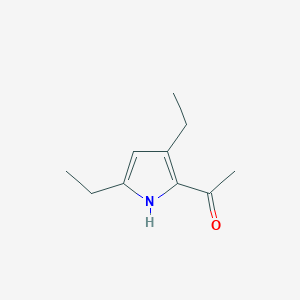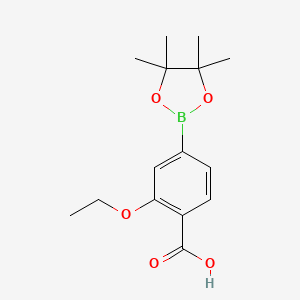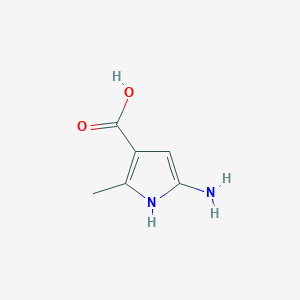![molecular formula C9H12F2O2 B11767462 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)
8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 8,8-Difluorobicyclo[321]octane-3-carboxylique est un composé bicyclique fluoré de formule moléculaire C9H12F2O2
Méthodes De Préparation
La synthèse de l'acide 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylique implique généralement les étapes suivantes:
Voies de synthèse : Le composé peut être synthétisé par une série de réactions chimiques à partir de précurseurs facilement disponibles. Une méthode courante implique la fluoration d'un intermédiaire bicyclique, suivie d'une carboxylation pour introduire le groupe acide carboxylique.
Conditions de réaction : L'étape de fluoration nécessite souvent l'utilisation d'agents fluorants tels que le trifluorure de diéthylaminosulfure (DAST) à des températures contrôlées. L'étape de carboxylation peut être réalisée en utilisant du dioxyde de carbone en présence d'une base appropriée.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la capacité d'adaptation. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
L'acide 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour produire des dérivés alcooliques.
Substitution : Les atomes de fluor dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent l'azoture de sodium ou le cyanure de potassium.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des alcools.
4. Applications de recherche scientifique
L'acide 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques fluorés.
Biologie : En recherche biologique, le composé peut être utilisé pour étudier les effets des analogues fluorés sur les systèmes biologiques, y compris l'inhibition enzymatique et les études de liaison aux récepteurs.
Médecine : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et de modulateurs de récepteurs.
Industrie : Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés améliorées, telles qu'une stabilité thermique accrue et une résistance à la dégradation.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylique implique son interaction avec des cibles moléculaires et des voies :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et d'autres protéines, conduisant à l'inhibition ou à la modulation de leur activité.
Voies impliquées : Les voies spécifiques affectées par le composé dépendent de sa cible. Par exemple, si le composé agit comme un inhibiteur enzymatique, il peut bloquer l'activité catalytique de l'enzyme, conduisant à des effets en aval sur les voies métaboliques.
Applications De Recherche Scientifique
8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of fluorinated analogs on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The specific pathways affected by the compound depend on its target. For example, if the compound acts as an enzyme inhibitor, it may block the catalytic activity of the enzyme, leading to downstream effects on metabolic pathways.
Comparaison Avec Des Composés Similaires
L'acide 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylique peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique :
Composés similaires : Des composés tels que le 8-azabicyclo[3.2.1]octane et le 8-oxabicyclo[3.2.1]octane partagent une structure bicyclique similaire mais diffèrent par leurs groupes fonctionnels et leurs motifs de fluoration.
Unicité : La présence d'atomes de fluor dans l'acide 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylique confère des propriétés uniques, telles qu'une lipophilie accrue et une stabilité métabolique, ce qui le distingue de ses analogues.
Propriétés
Formule moléculaire |
C9H12F2O2 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)6-1-2-7(9)4-5(3-6)8(12)13/h5-7H,1-4H2,(H,12,13) |
Clé InChI |
LIPBXIBHSQTLEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1C2(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
